

A Comprehensive Technical Guide to Fmoc-D-2-pyridylalanine (CAS: 185379-39-9)

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Compound of Interest

Compound Name: *Fmoc-2-D-Pal-OH*

Cat. No.: *B15621983*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) is a non-natural, chiral amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structural features, particularly the presence of a pyridine ring in the side chain and the D-configuration of the alpha-carbon, impart valuable properties to peptides into which it is incorporated. This technical guide provides an in-depth overview of Fmoc-D-2-Pal-OH, including its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), a detailed experimental protocol for its use, and its role in modulating biological pathways.

Physicochemical Properties

Fmoc-D-2-pyridylalanine is a white to off-white crystalline powder.^[1] Key quantitative data for this compound are summarized in the table below, compiled from various suppliers and technical data sheets.

Property	Value	References
CAS Number	185379-39-9	[1] [2] [3]
Molecular Formula	C ₂₃ H ₂₀ N ₂ O ₄	[1]
Molecular Weight	388.42 g/mol	[1]
Purity	≥95% (typically ≥98% by HPLC)	[1] [4] [5]
Appearance	White to off-white powder	[1] [6]
Melting Point	154.5 °C	[6]
Storage Temperature	2-8°C	[5] [6]
Solubility	Soluble in organic solvents such as DMF and DCM.	

Core Applications in Peptide Synthesis and Drug Discovery

The incorporation of Fmoc-D-2-Pal-OH into peptide sequences offers several strategic advantages for researchers and drug developers:

- Enhanced Biological Activity: The unique stereochemistry and the presence of the pyridine moiety can lead to peptides with altered conformations and improved binding affinities to biological targets.
- Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which can significantly enhance their *in vivo* half-life and therapeutic potential.[\[7\]](#)[\[8\]](#)
- Structural Scaffolding: The rigid pyridine ring can act as a structural constraint, helping to define the peptide's secondary structure, which is crucial for its biological function.
- Metal Chelation and Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal ions, making peptides containing this residue useful for developing novel catalysts or

metal-binding agents.

- Modulation of Pharmacokinetic Properties: The introduction of this non-natural amino acid can influence the solubility, lipophilicity, and overall pharmacokinetic profile of a peptide drug candidate.

Experimental Protocol: Incorporation of Fmoc-D-2-pyridylalanine using Fmoc-SPPS

The following is a generalized yet detailed protocol for the incorporation of Fmoc-D-2-Pal-OH into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS). The specific conditions may require optimization based on the peptide sequence and the resin used.

Materials and Reagents

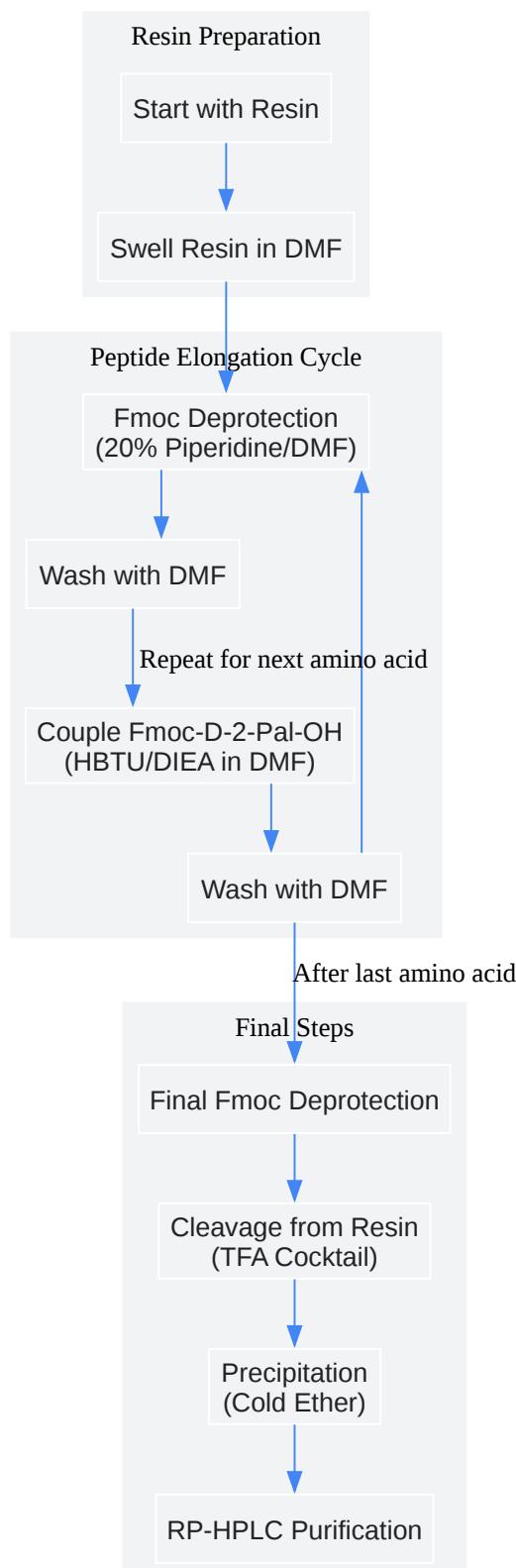
- Fmoc-D-2-Pal-OH
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, reagent grade
- Diisopropylethylamine (DIEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Cold diethyl ether

Step-by-Step Procedure

- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DMF to swell the resin for at least 30 minutes with gentle agitation.
 - Drain the DMF.
- Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Repeat with a fresh 20% piperidine solution for 15-20 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve 3-4 equivalents of Fmoc-D-2-Pal-OH and 3-4 equivalents of HBTU in a minimal amount of DMF.
 - Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and allow it to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
 - Drain the coupling solution and wash the resin with DMF (3-5 times).
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform the Fmoc deprotection step as described in step 2.
- Cleavage and Precipitation:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet.
- Purification:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

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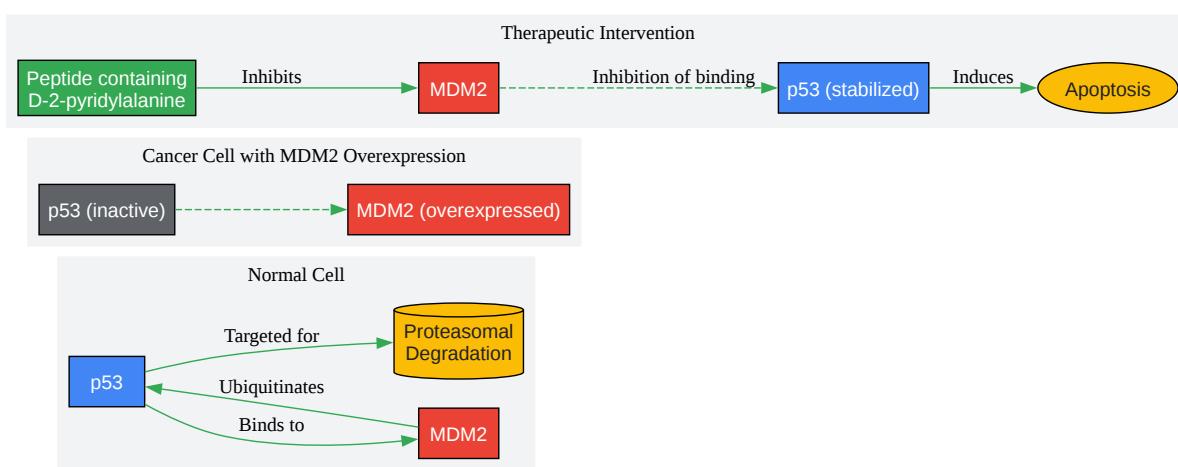
Caption: Workflow for Fmoc-SPPS incorporation of Fmoc-D-2-Pal-OH.

Role in Modulating Biological Pathways: The p53-MDM2 Interaction

Peptides containing unnatural amino acids like D-2-pyridylalanine can be designed to target specific protein-protein interactions, which are often implicated in disease. A notable example is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Inhibition of this interaction can lead to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells.

A recent study demonstrated that the antiproliferative activities of a p53-derived peptide could be enhanced by conjugation with a peptide containing pyridylalanine.^[9] This highlights the potential of using Fmoc-D-2-Pal-OH to develop potent and specific inhibitors of the p53-MDM2 interaction.

p53-MDM2 Signaling Pathway



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Caption: Inhibition of the p53-MDM2 interaction by a D-2-pyridylalanine-containing peptide.

Conclusion

Fmoc-D-2-pyridylalanine is a valuable building block for the synthesis of peptides with novel and enhanced properties. Its incorporation can lead to increased stability, altered biological activity, and improved pharmacokinetic profiles, making it a powerful tool in the development of new therapeutics. The provided experimental protocol offers a solid foundation for its use in Fmoc-SPPS, and the example of the p53-MDM2 pathway illustrates its potential for targeted drug design. As research in peptide-based pharmaceuticals continues to advance, the strategic use of non-natural amino acids like Fmoc-D-2-Pal-OH will undoubtedly play a crucial role in the discovery of next-generation medicines.

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